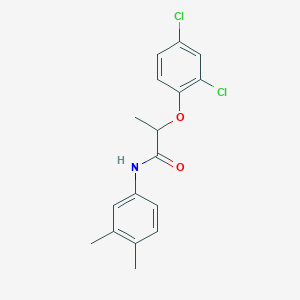
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide, commonly known as 'dichlorprop', is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical group of phenoxy herbicides, which act by mimicking the plant hormone auxin and disrupting the growth and development of weeds. The purpose of
Wirkmechanismus
Dichlorprop acts by disrupting the growth and development of plants by mimicking the plant hormone auxin. It binds to the auxin receptor and activates a signal transduction pathway that leads to the inhibition of cell division and elongation. This results in the death of the plant.
Biochemical and Physiological Effects:
Dichlorprop has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell division and elongation. It also affects the metabolism of amino acids, lipids, and carbohydrates, leading to the accumulation of toxic metabolites and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorprop is a widely used herbicide, and its effects on plants have been extensively studied. It is relatively easy to obtain and has a high purity level. However, dichlorprop has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It also has a short half-life in the environment, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on dichlorprop. One area of study is the development of more efficient and environmentally friendly synthesis methods. Another area of study is the investigation of the fate and transport of dichlorprop in the environment and its potential toxicity to non-target organisms. Additionally, there is a need for research on the development of alternative herbicides that are less toxic and have a lower environmental impact.
Conclusion:
In conclusion, dichlorprop is a widely used herbicide that acts by disrupting the growth and development of plants by mimicking the plant hormone auxin. It has been extensively studied for its herbicidal properties and its effects on the environment and human health. There are several future directions for research on dichlorprop, including the development of more efficient and environmentally friendly synthesis methods, investigation of its fate and transport in the environment, and the development of alternative herbicides.
Synthesemethoden
The synthesis of dichlorprop involves the reaction of 2,4-dichlorophenol with 3,4-dimethyl aniline in the presence of propionyl chloride and an acid catalyst. The resulting product is purified by recrystallization to obtain pure dichlorprop. The yield of the synthesis process is around 80%.
Wissenschaftliche Forschungsanwendungen
Dichlorprop has been extensively studied for its herbicidal properties and its effects on the environment and human health. It is commonly used in agricultural practices, and its residues can be found in soil, water, and food products. Therefore, it is important to study the fate and transport of dichlorprop in the environment and its potential toxicity to non-target organisms.
Eigenschaften
Molekularformel |
C17H17Cl2NO2 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-4-6-14(8-11(10)2)20-17(21)12(3)22-16-7-5-13(18)9-15(16)19/h4-9,12H,1-3H3,(H,20,21) |
InChI-Schlüssel |
JUVSKEQTVCGJJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




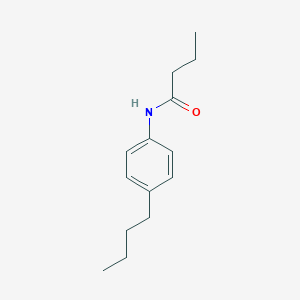




![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)


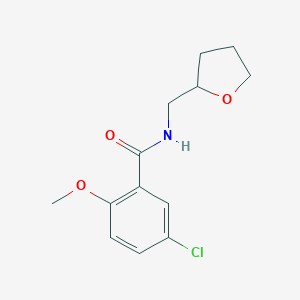

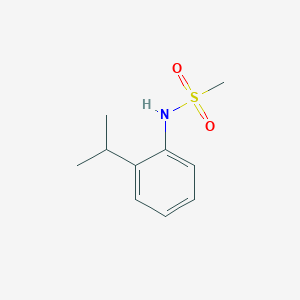
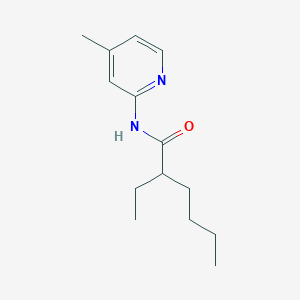
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)